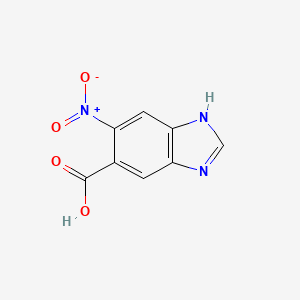

5-Nitro-1H-benzimidazole-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

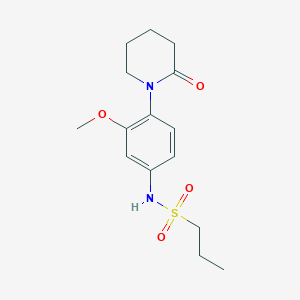

5-Nitro-1H-benzimidazole-6-carboxylic acid is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound, and this bicyclic compound consists of the fusion of benzene and imidazole . It is a benzimidazole derivative that exhibits corrosion inhibiting properties against strong acids .

Synthesis Analysis

The synthesis of benzimidazoles often involves the condensation of o-phenylenediamine with carboxylic acids . An efficient one-pot conversion of carboxylic acids into benzimidazoles has been reported, which involves an HBTU-promoted methodology . This method has been used to convert an extensive library of indole-carboxylic acids, alkyl carboxylic acids, and N-protected alpha-amino acids into the corresponding benzimidazoles .Molecular Structure Analysis

Benzimidazole is a privileged pharmacophore in the drug discovery process . Its structural similarity to purine makes it a key structural motif in drug design . The presence of heterocycles modulates physicochemical properties and the pKa profile of therapeutic leads .Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry . The most prominent benzimidazole complex features N-ribosyl-dimethylbenzimidazole, as found in vitamin B12 .Scientific Research Applications

Synthesis and Characterization of Co-Crystals

Research has demonstrated the successful synthesis of co-crystals combining 5-nitroisophthalic acid with bis(benzimidazole) derivatives, showcasing the potential of 5-Nitro-1H-benzimidazole-6-carboxylic acid in creating 3D supramolecular networks through hydrogen bonding and π-π interactions. These co-crystals exhibit thermogravimetric analyses and photoluminescence properties, indicating their utility in material science and engineering applications (Wu et al., 2020).

Anticancer Agent Development

A series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives were synthesized and evaluated for their potential as anticancer agents. One derivative displayed significant cytotoxicity against human neoplastic cell lines, suggesting that modifications to the this compound structure could yield potent anticancer compounds (Romero-Castro et al., 2011).

Organic Magnetic Materials

The synthesis and characterization of benzimidazole-based nitroxide radicals explored the role of hydrogen bonds in the magnetic properties of these materials. This study highlights the importance of structural design in the development of organic magnetic materials, where derivatives of this compound can be used to fine-tune magnetic interactions (Ferrer et al., 2001).

Metal-Organic Frameworks

The use of 5-methylbenzimidazole-6-carboxylic acid in the synthesis of Cd(II) metal-organic frameworks demonstrates the compound's utility in creating structures with unique luminescent properties. These frameworks show promise in applications ranging from sensing to light-emitting devices, highlighting the versatility of this compound derivatives in materials science (Yao et al., 2008).

Vibrational and Electronic Studies

Detailed vibrational, electronic, and quantum chemical studies of 5-benzimidazole carboxylic acid have provided insights into the structural and electronic characteristics of this compound. This research aids in understanding the effects of the carboxylic group on the molecular properties of benzimidazole derivatives, which is crucial for designing compounds with specific electronic or structural features (Arjunan et al., 2013).

Mechanism of Action

While the specific mechanism of action for 5-Nitro-1H-benzimidazole-6-carboxylic acid is not mentioned in the sources, benzimidazole derivatives are known to exhibit a broad range of pharmacological activities . For example, they have been used in drugs for the treatment of cancer, infectious diseases, hypertension, and other illnesses .

Safety and Hazards

Benzimidazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Benzimidazole is a promising pharmacophore in medicinal chemistry . It has been used in the development of new drugs to overcome the problems of antimicrobial resistance . The prevalence of benzimidazole cores in biologically active molecules has stimulated the need for elegant and efficient ways to make these heterocyclic leads .

Properties

IUPAC Name |

6-nitro-1H-benzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O4/c12-8(13)4-1-5-6(10-3-9-5)2-7(4)11(14)15/h1-3H,(H,9,10)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHISOTCWJMFPPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1N=CN2)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide](/img/structure/B2664602.png)

![3-Bromo-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one](/img/structure/B2664603.png)

![1-allyl-2-[(3-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2664606.png)

![3-(1-ethyl-1H-pyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B2664616.png)

![N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N'-phenylurea](/img/structure/B2664619.png)

![4-(4-Bromophenyl)-5-methyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2664620.png)